2-硫乙酰基 MAGE

描述

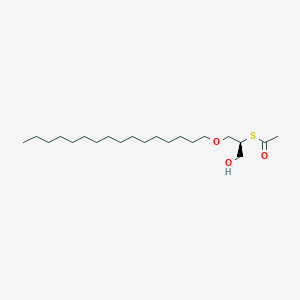

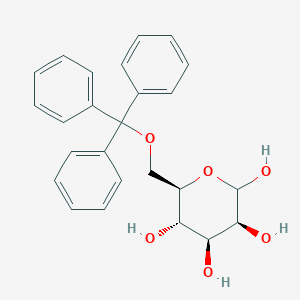

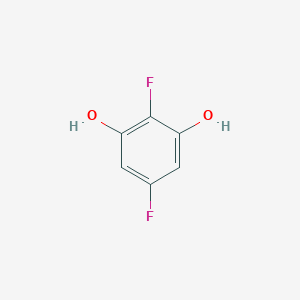

2-thioacetyl MAGE is a thiocarboxylic ester . It is a colorimetric substrate for AADACL1 (KIAA1363), making it useful in activity/inhibition studies .

Synthesis Analysis

The synthesis of 2-thioacetyl MAGE involves the condensation of MAGE with thioacetic acid in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).Molecular Structure Analysis

2-thioacetyl MAGE has a molecular formula of C21H42O3S. Its average mass is 374.621 Da and its monoisotopic mass is 374.285461 Da .Chemical Reactions Analysis

2-thioacetyl MAGE is a colorimetric substrate for AADACL1 (KIAA1363), making it useful in activity/inhibition studies . It can readily be adapted to perform activity/inhibition studies of this new enzyme, using standard DTNB detection of the free thiol as a readout for enzymatic activity .Physical And Chemical Properties Analysis

2-thioacetyl MAGE has a molecular weight of 374.6 g/mol . It has a topological polar surface area of 71.8 Ų and a complexity of 284 .科学研究应用

癌症免疫疗法:

- 一项 1/2 期研究评估了重组 MAGE-3 蛋白在转移性黑色素瘤患者中的免疫接种用途。该研究显示出有限的临床和免疫学反应,但建议进一步研究将 MAGE 蛋白与免疫佐剂结合,以获得潜在的抗肿瘤功效 (Kruit 等,2005)。

癌症中的 T 细胞反应:

- 关于肾细胞癌或黑色素瘤患者中针对 MAGE-6 的 1 型 T 辅助 (Th1)/Th2 CD4+ T 细胞反应的研究发现,活动性疾病患者表现出 Th2 偏向性反应,表明需要免疫治疗方法来克服或补充这些反应 (Tatsumi 等,2002)。

工业应用:

- 多重自动化基因组工程 (MAGE) 已显示出在菌株工程中用于蛋白质、药物、化学品和生物燃料的过量生产的潜力。MAGE 可有效操纵多个位点的基因,从而为工业应用设计出强大的菌株 (Singh & Braddick, 2015)。

免疫治疗中的抗原识别:

- 鉴定 HLA-DR 分子呈递给 CD4+ T 淋巴细胞的 MAGE-3 表位对于治疗性抗肿瘤疫苗接种具有重要意义,因为这些表位严格肿瘤特异性且常见于许多肿瘤 (Chaux 等,1999)。

微阵列数据分析:

- EMMA 2(一种符合 MAGE 的系统)用于微阵列数据的协作分析和整合,展示了 MAGE 在全基因组研究和功能基因组学研究数据整合中的实用性 (Dondrup 等,2009)。

黑色素瘤治疗:

- MAGE-3 抗原在各种肿瘤类型中表达,但在正常组织中不表达,已成为黑色素瘤患者特异性免疫治疗的靶点,显示出在癌症治疗中更广泛应用的潜力 (Gaugler 等,1994)。

作用机制

Target of Action

The primary target of 2-thioacetyl MAGE is KIAA1363 , a recently characterized 2-acetyl monoacylglyceryl ether hydrolase . This enzyme plays a critical role in the survival and proliferation of many cancer cell lines .

Mode of Action

2-thioacetyl MAGE acts as a colorimetric substrate for KIAA1363 . It interacts with the enzyme and can be used to perform activity/inhibition studies of this enzyme .

Biochemical Pathways

The action of 2-thioacetyl MAGE on KIAA1363 affects the ether lipid signaling pathways in cancer . The downstream effects of this interaction are still under investigation, but it is known to be crucial for the survival and proliferation of many cancer cell lines .

Pharmacokinetics

It is soluble in dmf, dmso, and ethanol , which suggests that it could have good bioavailability

Result of Action

The interaction of 2-thioacetyl MAGE with KIAA1363 can be monitored using standard DTNB detection of the free thiol as a readout for enzymatic activity . This allows researchers to study the activity of KIAA1363 and its role in cancer cell survival and proliferation .

Action Environment

属性

IUPAC Name |

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNRNWWBXZOALQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440190 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112014-15-0 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)